1-Propyl-2,3-dimethylimidazolium tetrafluoroborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-dimethyl-3-propylimidazol-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.BF4/c1-4-5-10-7-6-9(3)8(10)2;2-1(3,4)5/h6-7H,4-5H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYRTGGVSZQHBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCN1C=C[N+](=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Propyl-2,3-dimethylimidazolium Tetrafluoroborate

Foreword: The Role of Precision in a New Class of Solvents

In the ever-evolving landscape of chemical research and pharmaceutical development, the advent of ionic liquids (ILs) has marked a paradigm shift. These salts, existing as liquids at or near room temperature, offer a unique and tunable set of properties that traditional volatile organic compounds cannot match. Their negligible vapor pressure, high thermal stability, and wide electrochemical windows have positioned them as "green" designer solvents and electrolytes with significant potential.

This guide focuses on a particularly promising member of the imidazolium class: 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate, hereafter referred to as [PDMIM][BF4]. The methylation at the C2 position of the imidazolium ring imparts a notable increase in stability compared to its unmethylated counterparts, making it a robust candidate for demanding applications. Understanding the core physicochemical properties of [PDMIM][BF4] is not merely an academic exercise; it is a critical prerequisite for its successful application in catalysis, electrochemistry, and drug formulation. This document provides an in-depth analysis of these properties, grounded in experimental data and established scientific principles, to empower researchers and developers in their quest for innovation.

Molecular Identity and Synthesis

The foundation of any physicochemical study is the unambiguous identification and synthesis of the compound of interest.

Molecular Structure

The structure of this compound is characterized by an asymmetric imidazolium cation and a tetrafluoroborate anion. The cation's structure, with its propyl and methyl substitutions, is key to its physical state and solvent properties.

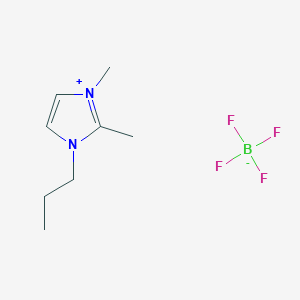

Caption: Molecular Structure of [PDMIM][BF4].

Synthesis Workflow

The synthesis of [PDMIM][BF4] is a well-established two-step process that ensures high purity.[1] This methodology is crucial as trace impurities, particularly halides from precursor materials, can significantly impact the physicochemical and electrochemical properties of the final product.

Caption: Synthesis Workflow for [PDMIM][BF4].

Experimental Protocol: Synthesis of [PDMIM][BF4]

-

Quaternization:

-

In a round-bottom flask, combine 1,2-dimethylimidazole (0.1 mol) and 1-bromopropane (0.11 mol).

-

Heat the mixture under reflux with stirring. The reaction progress can be monitored by TLC or NMR.

-

Upon completion, the resulting product, 1-propyl-2,3-dimethylimidazolium bromide ([PDMIM][Br]), is typically a viscous liquid or solid and can be used in the next step without extensive purification if high-purity starting materials were used.

-

-

Anion Metathesis:

-

Dissolve the crude [PDMIM][Br] in deionized water.

-

Separately, prepare a saturated aqueous solution of sodium tetrafluoroborate (NaBF4).

-

Add the NaBF4 solution dropwise to the [PDMIM][Br] solution with vigorous stirring. A white precipitate of sodium bromide (NaBr) will form.

-

Continue stirring at room temperature for several hours to ensure complete reaction.

-

-

Purification and Isolation:

-

Remove the NaBr precipitate by filtration.

-

The aqueous filtrate containing [PDMIM][BF4] is then transferred to a rotary evaporator to remove the water under reduced pressure.

-

The resulting ionic liquid should be dried further under high vacuum at a slightly elevated temperature (e.g., 70-80 °C) for several hours to remove residual water.

-

Self-Validating System & Causality: The choice of NaBF4 is strategic due to the low solubility of the byproduct, NaBr, in the reaction medium, which drives the equilibrium towards the desired product. Final drying under vacuum is critical; water content must be minimized as it significantly impacts viscosity, conductivity, and the electrochemical window. Purity is typically confirmed by ¹H NMR spectroscopy, and water content is quantified by Karl Fischer titration to be below 10⁻³ mass fractions.[1]

Core Physicochemical Properties

The utility of [PDMIM][BF4] is defined by its physical properties. The following sections detail these characteristics, providing both quantitative data and the experimental context for their measurement.

Density

Density is a fundamental property influencing mass transfer calculations and the formulation of solvent mixtures. It is particularly sensitive to temperature and, to a lesser extent, water content.

Data Presentation: Density of Pure [PDMIM][BF4]

| Temperature (K) | Density (g/cm³) |

| 298.15 | 1.225 |

| 303.15 | 1.221 |

| 308.15 | 1.217 |

| 313.15 | 1.213 |

| 318.15 | 1.210 |

| 323.15 | 1.206 |

| 333.15 | 1.198 |

| 343.15 | 1.191 |

| Data extracted from Ge et al. (2009).[1] |

Experimental Protocol: Density Measurement

-

Methodology: The density of ionic liquids is most accurately determined using a vibrating tube densimeter. This technique offers high precision and requires only a small sample volume.

-

Procedure:

-

Calibrate the instrument using two standards of known density that bracket the expected density of the IL, typically dry air and deionized water.

-

Inject the degassed, high-purity [PDMIM][BF4] sample into the oscillating U-tube.

-

The instrument measures the period of oscillation of the tube, which is directly related to the density of the sample.

-

Control the temperature of the sample cell with a high-precision thermostat (e.g., a Peltier system) to obtain density measurements across the desired temperature range.

-

Ensure the sample is free of gas bubbles, as they will significantly affect the accuracy of the measurement.

-

Expertise & Causality: The vibrating tube method is preferred over pycnometry for ionic liquids due to their viscosity and the potential for trapping air bubbles. The decrease in density with increasing temperature is an expected consequence of increased thermal expansion. The relationship is nearly linear over the measured range, which is typical for many liquids.

Viscosity

Viscosity is a critical parameter for any application involving fluid flow, mixing, or mass transport. For ionic liquids, lower viscosity is often desirable to improve reaction rates and conductivity.

Data Presentation: Viscosity of Pure [PDMIM][BF4]

| Temperature (K) | Viscosity (mPa·s) |

| 298.15 | 149.3 |

| 303.15 | 114.7 |

| 308.15 | 89.6 |

| 313.15 | 71.1 |

| 318.15 | 57.2 |

| 323.15 | 46.5 |

| 333.15 | 32.2 |

| 343.15 | 23.3 |

| Data extracted from Ge et al. (2009).[1] |

Experimental Protocol: Viscosity Measurement

-

Methodology: A calibrated Ubbelohde-type capillary viscometer is a reliable method for determining the dynamic viscosity of transparent liquids. Modern rotational rheometers are also frequently used and offer a wider range of shear rates.

-

Procedure (Capillary Viscometer):

-

Place the viscometer in a constant-temperature bath with high thermal stability (±0.01 K).

-

Introduce a precise volume of the [PDMIM][BF4] sample into the viscometer.

-

Allow the sample to reach thermal equilibrium (typically 15-20 minutes).

-

Apply suction or pressure to draw the liquid up through the capillary into the upper bulb.

-

Measure the time required for the liquid meniscus to pass between two calibrated marks as it flows back down under gravity.

-

The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

-

Repeat the measurement at least three times to ensure reproducibility.[1]

-

Expertise & Causality: The strong temperature dependence of viscosity is a hallmark of ionic liquids and is attributed to the reduction of intermolecular forces (ion-ion interactions) as thermal energy increases. This relationship is often described by the Vogel-Fulcher-Tammann (VFT) equation. The relatively high viscosity at room temperature compared to conventional solvents is due to the strong coulombic interactions and hydrogen bonding within the ionic liquid.

Thermal Stability

The thermal stability of an ionic liquid dictates its operational temperature range and is a key indicator of its suitability for high-temperature applications like catalysis and synthesis.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Methodology: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the standard method for determining the decomposition temperature of ionic liquids.

-

Procedure:

-

Place a small, accurately weighed sample (typically 5-10 mg) of [PDMIM][BF4] into a tared TGA pan (e.g., platinum or alumina).

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from ambient to 600 °C).

-

The instrument records the mass of the sample as a function of temperature.

-

The decomposition temperature (Td) is typically reported as the onset temperature of mass loss.

-

Caption: General Workflow for Physicochemical Characterization.

Ionic Conductivity and Electrochemical Stability

For electrochemical applications such as in batteries and supercapacitors, ionic conductivity and the electrochemical stability window (ESW) are paramount.

-

Ionic Conductivity: This property measures the ability of the ionic liquid to conduct an electric current via the movement of its constituent ions. A study by Min et al. (2007) indicates that the saturated alkyl analogue ([PDMIM][BF4]) has been synthesized and its properties, including ionic conductivity, compared to unsaturated analogues.[1] While the specific data table is found within specialized compilations, it is established that imidazolium-based ionic liquids typically exhibit conductivities in the range of 1-15 mS/cm at room temperature.

-

Electrochemical Stability Window (ESW): The ESW is the potential range over which the ionic liquid remains stable without being oxidized or reduced. For imidazolium tetrafluoroborates, the ESW is generally around 4 V.[2] The stability is limited by the oxidation of the tetrafluoroborate anion at the anodic limit and the reduction of the imidazolium cation at the cathodic limit. Research on the [PDMIM] cation with a different anion showed it began to decompose at a cell potential of 2.75 V, but with significantly lower intensity than traditional imidazolium ILs, suggesting enhanced stability.[3][4]

Experimental Protocol: Cyclic Voltammetry (CV) for ESW Determination

-

Methodology: CV is a potentiodynamic electrochemical technique used to probe the electrochemical properties of an analyte in solution. It is the standard method for determining the ESW of an electrolyte.

-

Procedure:

-

Assemble a three-electrode cell inside an inert atmosphere glovebox to exclude air and moisture. The cell consists of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a quasi-reference electrode like a silver wire).

-

Use the pure, dry [PDMIM][BF4] as the electrolyte.

-

Scan the potential of the working electrode linearly with time, first in one direction (e.g., towards positive potentials) and then reversing the scan direction.

-

Record the resulting current at the working electrode.

-

The ESW is determined by the potential limits where a significant increase in current is observed, indicating the onset of oxidative or reductive decomposition of the electrolyte. These limits are typically defined at a specific current density cutoff (e.g., 0.5 or 1.0 mA/cm²).

-

Applications and Future Outlook

The robust physicochemical profile of this compound makes it a versatile and highly effective ionic liquid.

-

Catalysis: Its high thermal stability and ability to dissolve a wide range of organic and inorganic compounds make it an excellent medium for catalytic reactions, such as Heck and Suzuki couplings.[5]

-

Electrochemistry: Its favorable ionic conductivity and electrochemical stability position it as a promising electrolyte for batteries and supercapacitors, where it can contribute to safer and more stable device operation.[5]

The continued investigation into this and other C2-methylated imidazolium ionic liquids is expected to yield further advancements in green chemistry, energy storage, and materials science. The data and protocols presented in this guide serve as a foundational resource for researchers and professionals aiming to harness the unique potential of this remarkable solvent.

References

-

Ge, M.-L., Ren, X.-G., Song, Y.-J., & Wang, L.-S. (2009). Densities and Viscosities of this compound + H2O at T = (298.15 to 343.15) K. Journal of Chemical & Engineering Data, 54(4), 1400–1402. [Link]

-

Mäeorg, U., et al. (2018). Electrochemical Investigations of the Suitability of 1-Propyl-2,3-dimethylidazolium bis(trifluoromethylsulfonyl)imide as the Electrolyte for Application in Micro–Mesoporous Carbon-Electrode-Based Supercapacitors and Other Electrochemical Systems. Molecules, 23(10), 2469. [Link]

-

Mäeorg, U., et al. (2018). Electrochemical Investigations of the Suitability of 1-Propyl-2,3- dimethylidazolium bis(trifluoromethylsulfonyl)imide. Preprints.org. [Link]

-

Fox, D. M., et al. (n.d.). TGA Decomposition Kinetics of 1-Butyl-2,3- dimethylimidazolium Tetrafluoroborate and the Thermal Effects of Contaminants. NIST. [Link]

-

Zhou, Z.-B., Matsumoto, H., & Tatsumi, K. (2004). Low-Melting, Low-Viscous, Hydrophobic Ionic Liquids: 1-Alkyl(Alkyl Ether)-3-methylimidazolium Perfluoroalkyltrifluoroborate. Chemistry - A European Journal, 11(2), 752-766. [Link]

-

Fox, D. M., et al. (2005). TGA decomposition kinetics of 1-butyl-2,3-dimethylimidazolium tetrafluoroborate and the thermal effects of contaminants. ResearchGate. [Link]

-

Fox, D. M., et al. (2021). TGA Decomposition Kinetics of 1-Butyl-2,3-dimethylimidazolium Tetrafluoroborate and the Thermal Effects of Contaminants. NIST. [Link]

-

Yim, C. H., et al. (2014). The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. Molecules, 19(9), 15097-15114. [Link]

-

Holze, R. (2016). Ionic conductivities of 1-ethyl-3-methylimidazolium tetrafluoroborate. ResearchGate. [Link]

-

Zhang, X., et al. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Molecules, 26(10), 2940. [Link]

-

EPFL Graph Search. (n.d.). Electrochemical Stability of Imidazolium Based Ionic Liquids Containing Cyano Groups in the Anion: A Cyclic Voltammetry, XPS and DFT Study. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

Zhang, X., et al. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. ResearchGate. [Link]

Sources

synthesis and characterization of 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate

An In-depth Technical Guide to the Synthesis and Characterization of 1-Propyl-2,3-dimethylimidazolium Tetrafluoroborate

Introduction: The Significance of [PMMIm][BF₄]

Ionic liquids (ILs) are a unique class of salts that exist in a liquid state at or near room temperature. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them highly attractive as "green" solvents and electrolytes for a vast range of applications.[1][2][3] Within the diverse family of ILs, those based on the imidazolium cation are particularly prominent due to their good chemical and electrochemical stability.[4]

This guide focuses on a specific, yet important, member of this family: This compound , often abbreviated as [PMMIm][BF₄]. The substitution of the typically acidic C2 proton on the imidazolium ring with a methyl group enhances its stability, particularly in basic or reductive environments.[5][6] The tetrafluoroborate ([BF₄]⁻) anion is a weakly coordinating anion that contributes to the IL's relatively low viscosity and good electrochemical performance.[7][8] This combination of a stable cation and a functional anion makes [PMMIm][BF₄] a promising candidate for applications in electrochemical systems like supercapacitors and batteries, as well as a robust solvent for catalysis and organic synthesis.[5][9][10]

This document, intended for researchers and chemical professionals, provides a comprehensive overview of the synthesis, purification, and detailed characterization of [PMMIm][BF₄], grounding each step in established chemical principles and authoritative data.

Synthesis Methodology: A Validated Two-Step Approach

The synthesis of dialkylimidazolium tetrafluoroborate salts is typically achieved through a robust two-step process.[11][12] This methodology ensures high purity and yield by first constructing the desired organic cation as a halide salt, followed by an anion exchange (metathesis) reaction to introduce the tetrafluoroborate anion.[13][14]

Step 1: Quaternization of 2-Methylimidazole

The initial step involves the sequential N-alkylation of 2-methylimidazole to form the 1-propyl-2,3-dimethylimidazolium cation. This is a classic Menshutkin reaction, a nucleophilic substitution where the nitrogen atoms of the imidazole ring act as nucleophiles, attacking the electrophilic carbon of alkyl halides.[14][15]

The process begins with the propylation of 2-methylimidazole at the N1 position, followed by methylation at the N3 position. This specific order is often preferred for steric reasons and to ensure a well-defined product.

Step 2: Anion Metathesis

Once the halide salt (e.g., 1-propyl-2,3-dimethylimidazolium bromide) is synthesized and purified, the halide anion is exchanged for the tetrafluoroborate anion. This is achieved by reacting the intermediate salt with a tetrafluoroborate salt, typically sodium tetrafluoroborate (NaBF₄) or tetrafluoroboric acid (HBF₄).[16][17] The driving force for this reaction is often the precipitation of the resulting inorganic halide salt (e.g., NaBr) from the reaction medium, which can be easily removed by filtration.[18]

The overall synthesis workflow is depicted below.

Experimental Protocols

Caution: These procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[19][20]

Protocol 1: Synthesis of 1-Propyl-2,3-dimethylimidazolium Iodide ([PMMIm][I])

-

Propylation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylimidazole (1.0 eq) and a suitable solvent such as acetonitrile or THF.

-

Slowly add 1-bromopropane (1.05 eq) to the mixture at room temperature.

-

Heat the reaction mixture to reflux (approx. 60-70 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The crude product is 1-propyl-2-methylimidazole.

-

Methylation (Quaternization): Dissolve the crude 1-propyl-2-methylimidazole in a fresh portion of acetonitrile.

-

Cool the flask in an ice bath and slowly add methyl iodide (1.1 eq). Note: Methyl iodide is volatile and toxic; handle with extreme care.

-

Allow the mixture to warm to room temperature and stir for 24-48 hours. The product, [PMMIm][I], will often precipitate as a solid or form a dense oil.

-

Filter the solid product or decant the solvent. Wash the product thoroughly with a solvent in which the product is insoluble but impurities are soluble, such as ethyl acetate or diethyl ether, to remove unreacted starting materials.

-

Dry the resulting white to off-white solid under high vacuum to remove all residual solvent.

Protocol 2: Synthesis of [PMMIm][BF₄] via Anion Exchange

-

Dissolve the purified 1-propyl-2,3-dimethylimidazolium iodide ([PMMIm][I]) (1.0 eq) in a suitable solvent, such as acetone or dichloromethane.[18][21]

-

In a separate flask, dissolve sodium tetrafluoroborate (NaBF₄) (1.05 eq) in water.

-

Add the NaBF₄ solution dropwise to the stirred solution of [PMMIm][I] at room temperature. A precipitate of sodium iodide (NaI) will form.

-

Stir the biphasic mixture vigorously for 12-24 hours to ensure complete anion exchange.

-

Remove the precipitated sodium iodide by filtration.

-

Transfer the filtrate to a separatory funnel. The organic layer contains the desired ionic liquid.

-

Wash the organic layer several times with small portions of deionized water to remove any remaining inorganic salts. Crucial: Test the final aqueous wash with a silver nitrate solution to confirm the absence of residual iodide ions (no precipitate should form). Halide contamination can significantly alter the IL's properties.[11]

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

For ultimate purity, the resulting viscous liquid should be treated with activated charcoal to remove colored impurities and then dried under high vacuum at elevated temperature (e.g., 70-80 °C) for at least 24 hours to remove residual water and solvent.

Structural and Physicochemical Characterization

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized [PMMIm][BF₄].

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural elucidation of the ionic liquid.

-

¹H NMR: Provides information on the proton environment. Expected signals include those for the propyl chain (triplet, sextet, triplet), the N-methyl group (singlet), the C2-methyl group (singlet), and the two imidazolium ring protons (doublets or singlets).

-

¹³C NMR: Confirms the carbon skeleton. Distinct signals will be present for each carbon in the propyl and methyl groups, as well as the three unique carbons of the imidazolium ring.

-

¹⁹F and ¹¹B NMR: These are definitive for confirming the anion's identity. ¹⁹F NMR should show a quartet (due to coupling with ¹¹B), and ¹¹B NMR should show a quintet (due to coupling with four equivalent ¹⁹F nuclei).

| Table 1: Summary of Expected Spectroscopic Data for [PMMIm][BF₄] | |

| Technique | Expected Peaks / Bands |

| ¹H NMR | ~0.9 ppm (t, 3H, CH₃-CH₂)~1.8 ppm (m, 2H, -CH₂-CH₂-N)~4.1 ppm (t, 2H, -CH₂-N)~3.7 ppm (s, 3H, N-CH₃)~2.6 ppm (s, 3H, C2-CH₃)~7.4-7.5 ppm (d, 2H, Ring C4-H, C5-H) |

| FTIR (cm⁻¹) | ~3150-3100: C-H stretching of the imidazolium ring~2970-2880: C-H stretching of alkyl groups~1570: C=N stretching of the imidazolium ring~1050-1030: Strong, broad band from asymmetric stretching of the B-F bonds in [BF₄]⁻[22][23][24] |

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. The spectrum is dominated by a very strong and broad absorption band around 1030-1050 cm⁻¹, which is characteristic of the asymmetric stretching vibrations of the tetrafluoroborate anion.[22][23][24] Additional peaks corresponding to the C-H and C=N vibrations of the substituted imidazolium ring confirm the cation structure.

Thermal Analysis

The thermal behavior of an ionic liquid is critical for defining its operational temperature range.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For a pure, dry sample of [PMMIm][BF₄], the TGA curve should show a single-step decomposition at a high temperature (typically >300 °C), indicating its high thermal stability.[25][26] The absence of significant mass loss at lower temperatures confirms the removal of volatile impurities like water and organic solvents.

-

Differential Scanning Calorimetry (DSC): DSC is used to detect thermal transitions. Many ionic liquids, including [PMMIm][BF₄], do not exhibit a sharp melting point but instead show a glass transition temperature (T₉), which is the temperature at which the amorphous solid transitions to a viscous liquid.[27][28]

Physicochemical Properties

A summary of key physical and electrochemical properties is provided below. These values are essential for designing applications.

| Table 2: Physicochemical Properties of [PMMIm][BF₄] | |

| Property | Typical Value |

| CAS Number | 157310-72-0[29] |

| Molecular Formula | C₈H₁₅BF₄N₂ |

| Molecular Weight | 226.02 g/mol [9] |

| Appearance | Colorless to pale yellow viscous liquid |

| Density | ~1.225 g/mL at 25 °C[9] |

| Thermal Stability (T_onset) | > 300 °C |

| Ionic Conductivity | Varies with temperature, typically in the mS/cm range[10] |

| Electrochemical Window | ~4.0 - 4.5 V |

Safety, Handling, and Storage

While ionic liquids have a negligible vapor pressure, direct contact should be avoided.

-

Handling: Always use appropriate PPE, including gloves and safety glasses, as imidazolium salts can be skin and eye irritants.[20] Handle in a well-ventilated area.[30]

-

Storage: [PMMIm][BF₄] is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent moisture absorption.

-

Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[19] Do not allow the material to enter drains or waterways.[31]

Conclusion

The synthesis of this compound is a well-established, multi-step process that yields a highly stable and versatile ionic liquid. The two-step method of quaternization followed by anion metathesis provides a reliable route to a high-purity product. Rigorous characterization using a suite of analytical techniques—primarily NMR and FTIR for structural verification, and thermal analysis for stability assessment—is critical to validate the final product's identity and suitability for its intended application. With careful adherence to protocol and safety procedures, [PMMIm][BF₄] can be reliably synthesized for advanced applications in electrochemistry, catalysis, and as a novel solvent medium.

References

- Chapter 3: Synthesis of Ionic Liquids. (n.d.). Royal Society of Chemistry.

- Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. (n.d.). PubMed.

- Vibrational spectra of imidazolium tetrafluoroborate ionic liquids. (n.d.). ResearchGate.

- Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids. (2022). ACS Omega.

- Process for preparing ionic liquids by anion exchange. (n.d.). Google Patents.

- Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids. (2022). ACS Omega.

- Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids. (2022). ACS Omega.

- Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids—Common Spectroscopic Characteristics of Vibrational Modes with In-Plane +C(2). (2021). PubMed Central.

- Synthesis of chiral ionic liquids by ion cross-metathesis : en route to enantioselective water. (2012). RSC Publishing.

- Application Notes and Protocols: Reaction Conditions for N-Alkylation of 2-Acetyl-4-Methylimidazole. (n.d.). Benchchem.

- Safety Data Sheet: 1-Butyl-3-methyl-imidazolium-tetrafluoroborate. (2024). Carl ROTH.

- Electrochemical Investigations of the Suitability of 1-Propyl-2,3-dimethylidazolium bis(trifluoromethylsulfonyl)imide. (2025). MDPI.

- Typical synthesis paths for the preparation of ionic liquids. (n.d.). ResearchGate.

- Safety Data Sheet: 1-Ethyl-3-methylimidazolium tetrafluoroborate. (n.d.). proionic.

- Imidazolium ionic liquids: A simple anion exchange protocol. (n.d.). ResearchGate.

- Densities and Viscosities of this compound + H2O at T = (298.15 to 343.15) K. (n.d.). Journal of Chemical & Engineering Data.

- Electrochemical Investigations of the Suitability of 1-Propyl-2,3-dimethylidazolium bis(trifluoromethylsulfonyl)imide as the Electrolyte for Application in Micro–Mesoporous Carbon-Electrode-Based Supercapacitors and Other Electrochemical Systems. (n.d.). MDPI.

- Synthesis and Characterization of Ionic Liquids Incorporating the Nitrile Functionality. (n.d.). Inorganic Chemistry.

- Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. (n.d.).

- Safety Data Sheet: 1-Butyl-3-methylimidazolium tetrafluoroborate. (2023). proionic.

- N1 site alkylation method for imidazole compounds. (n.d.). Google Patents.

- SAFETY DATA SHEET. (2024). Sigma-Aldrich.

- Ionic-Liquid-Supported Synthesis: A Novel Liquid-Phase Strategy for Organic Synthesis. (n.d.). Accounts of Chemical Research.

- This compound. (n.d.). MySkinRecipes.

- Safety Data Sheet. (2024). Hampton Research.

- Synthesis of asymmetric 1,3-dialkylimidazolium ionic liquids. (n.d.). ResearchGate.

- Ionic conductivities of this compound. (n.d.). ResearchGate.

- The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. (n.d.). PubMed Central.

- Alkylimidazolium-based ionic liquids with tailored anions and cations for CO2 capture. (n.d.). NIH.

- This compound. (n.d.). Chemsrc.

- Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. (2024). Current World Environment.

- The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. (n.d.). MDPI.

- Synthesis of substituted N-heterocycles by N-alkylation. (n.d.). Organic Chemistry Portal.

- Synthesis of functional dicationic ionic liquids for the treatment of lignocellulosic biomass. (n.d.).

- N-Methylimidazole as a catalyst for analytical acetylations of hydroxy compounds. (n.d.).

- Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. (n.d.). NIH.

- 1H-Imidazolium, 1-butyl-3-methyl, tetrafluoroborate (1−). (n.d.). Organic Syntheses Procedure.

- Synthesis and characterization of the ionic liquid 1-methyl-3-(2,6-(S)-dimethyloct-2-ene)-imidazol tetrafluoroborate. (2021).

- Thermal Analysis and Heat Capacities of 1-Alkyl-3-methylimidazolium Ionic Liquids with NTf2–, TFO–, and DCA– Anions. (n.d.). Industrial & Engineering Chemistry Research.

- Thermal Analysis and Heat Capacities of 1-Alkyl-3-methylimidazolium Ionic Liquids with NTf2–, TFO–, and DCA– Anions. (n.d.). ResearchGate.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of functional dicationic ionic liquids for the treatment of lignocellulosic biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound [myskinrecipes.com]

- 10. researchgate.net [researchgate.net]

- 11. books.rsc.org [books.rsc.org]

- 12. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]

- 13. Synthesis of chiral ionic liquids by ion cross-metathesis : en route to enantioselective water– ionic liquid extraction ( EWILE ), an eco-friendly va ... - Chemical Communications (RSC Publishing) DOI:10.1039/C2CC17799D [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. US9090567B2 - Process for preparing ionic liquids by anion exchange - Google Patents [patents.google.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. rsdjournal.org [rsdjournal.org]

- 19. carlroth.com:443 [carlroth.com:443]

- 20. hamptonresearch.com [hamptonresearch.com]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. researchgate.net [researchgate.net]

- 23. Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids—Common Spectroscopic Characteristics of Vibrational Modes with In-Plane +C(2)–H and +C(4,5)–H Bending Motions and Peak Splitting Behavior Due to Local Symmetry Breaking of Vibrational Modes of the Tetrafluoroborate Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte [mdpi.com]

- 26. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. CAS#:157310-72-0 | this compound | Chemsrc [chemsrc.com]

- 30. proionic.com [proionic.com]

- 31. proionic.com [proionic.com]

1-Propyl-2,3-dimethylimidazolium tetrafluoroborate CAS number and molecular structure

An In-Depth Technical Guide to 1-Propyl-2,3-dimethylimidazolium Tetrafluoroborate for Advanced Research Applications

Introduction

Ionic liquids (ILs) represent a paradigm shift in solvent chemistry, offering a unique set of properties such as negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics.[1][2] Among the vast library of available ILs, this compound, often abbreviated as [PDMIM][BF₄], has emerged as a compound of significant interest. Its distinct substitution pattern on the imidazolium cation imparts specific properties that are advantageous in various scientific domains. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its core attributes, synthesis, applications, and handling.

Chemical Identity and Physicochemical Properties

This compound is an air- and water-stable hydrophilic ionic liquid.[3] Its fundamental properties are crucial for its application as a solvent and functional material. The key identifiers and properties are summarized below.

| Property | Value | Reference |

| CAS Number | 157310-72-0 | [3][4][5] |

| Molecular Formula | C₈H₁₅BF₄N₂ | [4][5] |

| Molecular Weight | 226.02 g/mol | [4][5] |

| Density | 1.225 g/mL | [4] |

| Purity | ≥97% | [5] |

| Physical State | Viscous Liquid | [4][6] |

| Key Characteristics | High thermal stability, low volatility, hydrophilic | [3][4][7] |

Molecular Structure

The molecular architecture of [PDMIM][BF₄] consists of an organic cation, 1-propyl-2,3-dimethylimidazolium ([PDMIM]⁺), and an inorganic anion, tetrafluoroborate ([BF₄]⁻).

-

Cation ([PDMIM]⁺): The cation is based on an imidazolium ring, a five-membered aromatic heterocycle containing two nitrogen atoms. It is substituted at three positions: a propyl group (-CH₂CH₂CH₃) is attached to one nitrogen (N-1), and two methyl groups (-CH₃) are attached to the other nitrogen (N-3) and the carbon atom between the nitrogens (C-2). This asymmetric substitution influences its solvation properties and steric interactions.

-

Anion ([BF₄]⁻): The tetrafluoroborate anion is a common counter-ion in ionic liquids, known for contributing to the compound's stability and moderate hydrophilicity.

The interplay between the cation's structure and the anion determines the overall physicochemical properties of the ionic liquid.[7]

Caption: Molecular structures of the [PDMIM]⁺ cation and [BF₄]⁻ anion.

Synthesis Protocol: A Self-Validating Approach

The synthesis of imidazolium-based ionic liquids is typically a robust two-step process involving N-alkylation (quaternization) followed by anion metathesis (exchange).[8][9] This methodology ensures high purity and yield.

Step 1: Quaternization to Synthesize 1-Propyl-2,3-dimethylimidazolium Halide

The foundational step is the creation of the desired cation with a halide counter-ion. This is achieved by reacting a disubstituted imidazole with an alkylating agent. The choice of a methylating agent is critical; agents like iodomethane or dimethyl sulfate are highly effective.

Protocol:

-

Reagent Preparation: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve one molar equivalent of 1-propyl-2-methylimidazole in a suitable solvent like acetonitrile or THF.

-

Alkylation: Cool the solution in an ice bath. Slowly add a slight molar excess (e.g., 1.05 equivalents) of a methylating agent (e.g., iodomethane).

-

Reaction: Allow the mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-60 °C) with continuous stirring. The reaction progress can be monitored by TLC or ¹H NMR. The reaction is typically complete within 12-24 hours.

-

Isolation: Upon completion, the product, 1-propyl-2,3-dimethylimidazolium iodide, often precipitates or can be isolated by removing the solvent under reduced pressure. The resulting crude salt is washed with a non-polar solvent like ethyl acetate or diethyl ether to remove unreacted starting materials.

Step 2: Anion Metathesis to Yield [PDMIM][BF₄]

This step exchanges the halide anion for the desired tetrafluoroborate anion. The choice of the tetrafluoroborate salt (e.g., sodium tetrafluoroborate, NaBF₄) is based on solubility differences between the reactant and product salts.[6]

Protocol:

-

Dissolution: Dissolve the 1-propyl-2,3-dimethylimidazolium halide from Step 1 in a minimal amount of a polar solvent, such as deionized water or acetonitrile.[6]

-

Anion Exchange: Add an equimolar amount of sodium tetrafluoroborate (NaBF₄) to the solution with vigorous stirring.[6][9] A precipitate of the sodium halide (e.g., NaI) will form due to its low solubility in the reaction medium.

-

Separation: Stir the mixture for several hours at room temperature to ensure complete exchange. The precipitated sodium halide is then removed by filtration.

-

Purification: The filtrate, containing the desired ionic liquid and solvent, is collected. The solvent is removed using a rotary evaporator. To ensure high purity, the resulting ionic liquid is extracted multiple times with a solvent like dichloromethane (DCM).[6][9] The organic phases are combined and dried over an anhydrous drying agent (e.g., MgSO₄).

-

Final Drying: After filtering off the drying agent, the solvent is removed under high vacuum at a slightly elevated temperature (e.g., 45-50 °C) to yield the pure, often colorless to pale yellow, viscous liquid.[6]

Caption: General workflow for the two-step synthesis of [PDMIM][BF₄].

Applications in Research and Drug Development

The unique properties of [PDMIM][BF₄] make it a versatile tool for scientists.

-

Green Chemistry and Catalysis: Due to its low volatility and high thermal stability, it serves as a "green" alternative to conventional organic solvents.[4] It has been successfully employed in catalytic processes like Heck and Suzuki couplings, where it can enhance reaction efficiency and facilitate catalyst recycling.[4]

-

Electrochemistry: The ionic nature and conductivity of [PDMIM][BF₄] make it a suitable component for electrochemical systems.[10] It is used in the development of electrolytes for batteries and capacitors, where it can improve ion conductivity and operational stability, particularly at higher temperatures.[4]

-

Pharmaceutical Sciences: While direct applications of [PDMIM][BF₄] are emerging, the class of imidazolium-based ILs shows significant promise in drug development. They can be used as novel solvents to synthesize Active Pharmaceutical Ingredients (APIs), sometimes leading to higher yields and purity.[11] Furthermore, ILs can act as adjuvants in API crystallization, enabling the design of new polymorphic forms with enhanced stability and bioavailability, a critical factor in drug formulation.[11]

Safety and Handling

While [PDMIM][BF₄] is less volatile than traditional organic solvents, proper handling is essential. Safety data for structurally similar ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate, provide a reliable guide.

-

Hazards: The compound is generally classified as toxic if swallowed, causes skin irritation, and can cause serious eye irritation.[12] It is also considered toxic to aquatic life with long-lasting effects.[12]

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[12][13] Use only in a well-ventilated area, such as a chemical fume hood.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[12] The compound can be moisture-sensitive.[12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

-

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Chembly. (n.d.). This compound. Retrieved from [Link]

-

Ge, M.-L., Zhao, R.-S., Yi, Y.-F., Zhang, Q., & Wang, L.-S. (2009). Densities and Viscosities of this compound + H₂O at T = (298.15 to 343.15) K. Journal of Chemical & Engineering Data, 54(4), 1400–1402. Retrieved from [Link]

-

ACS Publications. (2009). Densities and Viscosities of this compound + H₂O at T = (298.15 to 343.15) K. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical Properties of Ionic Liquid Mixtures. Retrieved from [Link]

-

ACS Publications. (n.d.). Densities and Viscosities of 1-Butyl-3-methylimidazolium Tetrafluoroborate + H₂O Binary Mixtures from (303.15 to 353.15) K. Retrieved from [Link]

-

Beilstein-Institut. (n.d.). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Retrieved from [Link]

-

ResearchGate. (n.d.). Ionic conductivities of this compound. Retrieved from [Link]

-

Martins, M. A. R., et al. (2020). The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. International Journal of Molecular Sciences, 21(22), 8298. Retrieved from [Link]

-

NIH. (n.d.). The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process. Retrieved from [Link]

-

PubChem. (n.d.). 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate. Retrieved from [Link]

-

Current World Environment. (2024). Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. Retrieved from [Link]

-

Organic Syntheses. (2005). PREPARATION OF 1-BUTYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE. Retrieved from [Link]

-

MDPI. (n.d.). The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. Retrieved from [Link]

Sources

- 1. The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound [myskinrecipes.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

thermal stability and decomposition of 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1-Propyl-2,3-dimethylimidazolium Tetrafluoroborate

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of the ionic liquid (IL) this compound, [PMMIM][BF₄]. As a member of the imidazolium class of ILs, its thermal behavior is critical for defining its operational limits in applications ranging from catalysis and organic synthesis to electrochemical systems.[1] This document synthesizes data from closely related analogues, particularly 1-butyl-2,3-dimethylimidazolium tetrafluoroborate ([BMMIM][BF₄]) and 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), to build a predictive framework for the thermal characteristics of [PMMIM][BF₄]. We will explore the primary analytical techniques for assessing thermal stability, delve into the kinetics and mechanisms of decomposition, and identify the resulting volatile products. The guide includes detailed experimental protocols and discusses the practical implications of the material's thermal limits, offering researchers and developers a foundational understanding for safe and effective application.

Introduction to Imidazolium-Based Ionic Liquids and Thermal Stability

Ionic liquids (ILs) are salts with melting points typically below 100°C, composed entirely of ions.[2] Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive as "green" solvents and high-performance electrolytes.[1][3] The 1-alkyl-3-methylimidazolium cation is a cornerstone of IL chemistry, and its stability is a key performance indicator.[4]

The thermal stability of an IL dictates its maximum operating temperature and lifespan in any application. Exceeding this limit leads to irreversible decomposition, which can compromise process integrity, generate hazardous byproducts, and cause catastrophic failure in sealed systems like batteries. The stability of an IL is primarily dictated by the interplay between its constituent cation and anion.[4] For imidazolium-based ILs, key structural factors include the length of the alkyl chain at the N1 position and substitution at the C2 position of the imidazolium ring.[5] Methylation at the C2 position, as in [PMMIM][BF₄], is known to enhance thermal stability by removing the acidic proton, thus inhibiting a common decomposition pathway.

This guide focuses specifically on this compound, a representative C2-methylated imidazolium IL. We will elucidate its thermal behavior by examining the established methodologies for thermal analysis and interpreting data from analogous compounds to construct a reliable profile of its stability and decomposition pathways.

Methodologies for Assessing Thermal Stability

A multi-faceted approach is required to fully characterize the thermal stability of an ionic liquid. No single technique can provide a complete picture; instead, the combination of thermogravimetric analysis, differential scanning calorimetry, and evolved gas analysis yields a comprehensive understanding.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the primary technique for determining the thermal stability of ILs by measuring the change in mass of a sample as a function of temperature or time.[4]

-

Expertise & Experience: The choice of TGA method—dynamic (ramped heating) versus isothermal (constant temperature)—is critical. Dynamic TGA, where the temperature is increased at a constant rate (e.g., 10 °C/min), is excellent for quickly determining the onset temperature of decomposition (T_onset). However, it can significantly overestimate the long-term operational stability.[4][6] Isothermal TGA, where the sample is held at a fixed temperature for an extended period (e.g., 10 hours), provides a more realistic assessment of stability under process conditions, revealing slow decomposition that may occur well below the dynamic T_onset.[4][6] This dual-analysis approach ensures that both rapid and gradual degradation processes are characterized.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. It serves as a crucial complementary technique to TGA.

-

Expertise & Experience: While TGA detects mass loss, DSC identifies thermal events that do not involve a change in mass, such as the glass transition temperature (T_g) and melting point (T_m).[7][8] For many ILs, which are often amorphous, the T_g is a critical parameter.[7][8] Furthermore, DSC can reveal whether the decomposition process observed in TGA is endothermic or exothermic. A strong exothermic decomposition signifies a potential thermal runaway hazard, a critical safety consideration for large-scale applications.

Evolved Gas Analysis (EGA)

To understand the chemical nature of decomposition, the volatile products (evolved gases) must be identified. This is typically achieved by coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).

-

Expertise & Experience: TGA-MS allows for the real-time identification of decomposition fragments based on their mass-to-charge ratio as they evolve from the sample.[7][9] This technique is indispensable for elucidating the decomposition mechanism, confirming, for instance, whether degradation proceeds via Hofmann elimination, nucleophilic substitution, or other pathways.

Experimental Workflow for Thermal Analysis

The logical flow for a comprehensive thermal analysis of an IL like [PMMIM][BF₄] is depicted below. This self-validating workflow ensures that data from multiple techniques are correlated to build a robust thermal profile.

Caption: Workflow for the comprehensive thermal analysis of an ionic liquid.

Thermal Profile and Decomposition of [PMMIM][BF₄]

Direct, published thermal analysis data for this compound is scarce. However, a highly reliable profile can be constructed by analyzing data from its close structural analogues. The primary difference is the substitution of a propyl group for a butyl group at the N1 position. Generally, for shorter alkyl chains in the 1-alkyl-3-methylimidazolium series, this has a minor effect on thermal stability compared to the influence of the anion or C2-methylation.[5]

Key Thermal Parameters (Based on Analogues)

The following table summarizes key thermal data for 1-butyl-2,3-dimethylimidazolium tetrafluoroborate ([BMMIM][BF₄]) and 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), which serve as excellent proxies for [PMMIM][BF₄].

| Parameter | [BMMIM][BF₄] | [BMIM][BF₄] | Expected Range for [PMMIM][BF₄] | Rationale & References |

| Glass Transition (T_g) | ~ -70 to -80 °C | ~ -83 to -85 °C | ~ -75 to -85 °C | The glass transition is primarily influenced by packing and intermolecular forces, which are similar for propyl and butyl chains.[7][8] |

| Dynamic T_onset (TGA) | ~ 400 - 430 °C | ~ 375 - 437 °C | ~ 400 - 430 °C | C2-methylation in [BMMIM][BF₄] significantly enhances stability over the non-methylated [BMIM][BF₄]. [PMMIM][BF₄] is also C2-methylated, so its stability is expected to align closely with [BMMIM][BF₄].[7][10][11][12] |

| Long-Term Stability | Decomposes below T_onset | Decomposes below T_onset | Significant decomposition >300-350 °C | Isothermal studies on [BMIM][BF₄] show decomposition at 350°C. Long-term stability is always lower than the dynamic T_onset.[2][9] |

Decomposition Mechanism and Products

The decomposition of imidazolium tetrafluoroborate ILs is primarily initiated by the [BF₄]⁻ anion. The mechanism involves the abstraction of a proton from the alkyl substituents on the cation, followed by the elimination of neutral molecules.[13] The C2-methylation on [PMMIM][BF₄] prevents decomposition pathways involving the C2-proton, leading to higher overall stability.

The proposed decomposition for [PMMIM][BF₄] proceeds as follows:

-

Initiation: The tetrafluoroborate anion acts as a base, abstracting a proton from the propyl group.

-

Elimination: This leads to the formation of propene (an alkene) and the neutral 1,2-dimethylimidazole.

-

Anion Degradation: The protonated anion intermediate is unstable and decomposes to hydrogen fluoride (HF) and boron trifluoride (BF₃).[7][10]

This pathway is consistent with pyrolysis-gas chromatography studies on similar ILs, which identified alkenes and 1-alkylimidazoles as the predominant products for ILs with BF₄⁻ anions.[13]

Caption: Proposed thermal decomposition pathway for [PMMIM][BF₄].

Practical Implications and Safety

The high thermal stability of [PMMIM][BF₄], with an expected onset of rapid decomposition above 400°C, makes it suitable for many elevated temperature applications.[1] However, for applications requiring stability over hundreds or thousands of hours, the maximum operating temperature should be significantly de-rated, likely to below 300°C, pending specific isothermal analysis.

Safety is paramount. The decomposition of any tetrafluoroborate-based IL generates highly corrosive and toxic gases: hydrogen fluoride (HF) and boron trifluoride (BF₃).[7][10]

-

Hydrogen Fluoride (HF): An acute poison that can cause severe, deep-tissue burns upon contact and systemic toxicity.

-

Boron Trifluoride (BF₃): A toxic and corrosive gas.

All thermal experiments and high-temperature applications involving [PMMIM][BF₄] must be conducted in well-ventilated areas (e.g., a fume hood) with appropriate personal protective equipment and material handling protocols.

Appendix: Standardized Experimental Protocols

The following protocols are provided as a template for ensuring reproducible and reliable thermal analysis data.

Protocol: Dynamic TGA

-

Sample Preparation: Dry the [PMMIM][BF₄] sample under high vacuum at 80°C for at least 24 hours to remove residual water and solvents.

-

Instrument Setup: Use a calibrated TGA instrument. Place 5-10 mg of the dried sample into a platinum or alumina crucible.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen (N₂).

-

Flow Rate: 50-100 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 600°C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Determine the onset decomposition temperature (T_onset) as the temperature at which 5% mass loss occurs or by the extrapolated onset from the derivative (DTG) curve.[11]

Protocol: Isothermal TGA

-

Sample Preparation: Follow the same drying procedure as in 6.1.

-

Instrument Setup: Use an identical setup as in 6.1.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen (N₂).

-

Flow Rate: 50-100 mL/min.

-

Temperature Program:

-

Select several temperatures below the dynamic T_onset (e.g., 300°C, 325°C, 350°C).

-

For each temperature, rapidly heat the sample from ambient to the target temperature.

-

Hold at the target temperature for a prolonged period (e.g., 10 hours), recording mass loss over time.

-

-

-

Data Analysis: Plot the percentage mass loss versus time for each temperature to determine the rate of decomposition under operational conditions.[6]

References

- Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. (2025).

- Reactivity of Ionic Liquids: Studies on Thermal Decomposition Behavior of 1-Butyl-3-methylimidazolium Tetrafluorobor

- Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques.

- Ohtani, H., Ishimura, S., & Kumai, M. (2008). Thermal decomposition behaviors of imidazolium-type ionic liquids studied by pyrolysis-gas chromatography. Analytical Sciences, 24(10), 1335-1340.

- Reactivity of Ionic Liquids: Studies on Thermal Decomposition Behavior of 1-Butyl-3-methylimidazolium Tetrafluorobor

- Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651-8664.

- Vapor Pressure Estimation of Imidazolium-Based Ionic Liquids via Non-Isothermal Thermogravimetric Analysis (TGA) and Its Implications for Process Design. (2025).

- The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process. (2021).

- 1-Propyl-2,3-Dimethylimidazolium Tetrafluorobor

- Hossain, M. I., & Teoh, S. H. (2010). Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. Journal of Thermal Analysis and Calorimetry, 101(1), 239-246.

- The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. (2020). MDPI.

- Zhang, Y., et al. (2022). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Molecules, 27(1), 123.

- TGA decomposition kinetics of 1-butyl-2,3-dimethylimidazolium tetrafluoroborate and the thermal effects of contaminants. (2005).

- Fox, D. M., et al. (2005). TGA Decomposition Kinetics of 1-Butyl-2,3-dimethylimidazolium Tetrafluoroborate and the Thermal Effects of Contaminants. Journal of Chemical Thermodynamics.

Sources

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reactivity of Ionic Liquids: Studies on Thermal Decomposition Behavior of 1-Butyl-3-methylimidazolium Tetrafluoroborate [agris.fao.org]

- 8. The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte [mdpi.com]

- 9. Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques | Semantic Scholar [semanticscholar.org]

- 10. Making sure you're not a bot! [opus4.kobv.de]

- 11. researchgate.net [researchgate.net]

- 12. TGA Decomposition Kinetics of 1-Butyl-2,3-dimethylimidazolium Tetrafluoroborate and the Thermal Effects of Contaminants | NIST [nist.gov]

- 13. Thermal decomposition behaviors of imidazolium-type ionic liquids studied by pyrolysis-gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

viscosity and density of 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate water mixtures

An In-Depth Technical Guide to the Viscosity and Density of 1-Propyl-2,3-dimethylimidazolium Tetrafluoroborate ([Pdmim][BF₄]) Water Mixtures

Authored by: Gemini, Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the viscosity and density of aqueous mixtures of the ionic liquid this compound ([Pdmim][BF₄]). As ionic liquids (ILs) garner increasing interest across various scientific domains, including as solvents and co-solvents in pharmaceutical formulations, a fundamental understanding of their physicochemical properties is paramount. This document details the experimental determination of density and viscosity for [Pdmim][BF₄]-water mixtures across the entire composition range and at various temperatures. The causality behind experimental choices, the self-validating nature of the described protocols, and the implications of the findings for practical applications are discussed. All data is presented in structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and reproducibility.

Introduction: The Significance of Ionic Liquids and Their Aqueous Solutions

Ionic liquids are a class of salts with melting points below 100 °C, often existing as liquids at room temperature. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as "green" alternatives to volatile organic solvents.[1] The compound at the center of this guide, this compound, belongs to the widely studied imidazolium class of ILs.

The behavior of ILs in aqueous solutions is of particular importance. The addition of water can dramatically alter the physical properties of an IL, such as viscosity and density, which are critical parameters in process design, mass transfer operations, and the formulation of drug delivery systems.[2][3] For instance, the high viscosity of many pure ILs can be a significant drawback; introducing water can modulate this property to a desirable range.[4][5] This guide focuses on providing the foundational data and experimental rationale for characterizing these essential properties for [Pdmim][BF₄]-water mixtures.

Physicochemical Properties: Density and Viscosity of [Pdmim][BF₄] - Water Mixtures

The experimental data for the density and viscosity of binary mixtures of [Pdmim][BF₄] and water were measured across the entire mole fraction range at temperatures from (298.15 to 343.15) K under atmospheric pressure.[6]

Density

The density of the mixtures is observed to decrease with an increase in temperature, a typical behavior for liquid systems due to increased thermal expansion. At a constant temperature, the density of the mixture generally increases with the increasing mole fraction of the ionic liquid, as pure [Pdmim][BF₄] is denser than water.[1]

Table 1: Experimental Density (ρ) of [Pdmim][BF₄] (1) + H₂O (2) Mixtures at Various Temperatures and Mole Fractions (x₁)

| Mole Fraction (x₁) | T = 298.15 K (g/cm³) | T = 308.15 K (g/cm³) | T = 318.15 K (g/cm³) | T = 328.15 K (g/cm³) | T = 338.15 K (g/cm³) |

| 0.0000 | 0.9970 | 0.9940 | 0.9902 | 0.9857 | 0.9804 |

| 0.0205 | 1.0425 | 1.0384 | 1.0336 | 1.0283 | 1.0225 |

| 0.0512 | 1.0883 | 1.0835 | 1.0781 | 1.0722 | 1.0659 |

| 0.1018 | 1.1378 | 1.1326 | 1.1268 | 1.1207 | 1.1141 |

| 0.2015 | 1.1895 | 1.1839 | 1.1778 | 1.1714 | 1.1646 |

| 0.4021 | 1.2358 | 1.2299 | 1.2237 | 1.2172 | 1.2104 |

| 0.6013 | 1.2643 | 1.2583 | 1.2520 | 1.2455 | 1.2387 |

| 0.8034 | 1.2842 | 1.2781 | 1.2718 | 1.2653 | 1.2585 |

| 1.0000 | 1.2985 | 1.2924 | 1.2861 | 1.2796 | 1.2729 |

Data sourced from Li, et al., J. Chem. Eng. Data 2011, 56, 7, 3194–3198.[6]

Viscosity

The viscosity of the mixtures is strongly dependent on both temperature and composition. As expected, viscosity decreases significantly with increasing temperature. The addition of water to the ionic liquid leads to a drastic reduction in viscosity. This is a critical observation for practical applications, as it demonstrates that a small amount of water can act as a potent viscosity modifier. This phenomenon is attributed to the disruption of the ionic liquid's hydrogen-bonding network and the increased mobility of the ions.[4][5]

Table 2: Experimental Viscosity (η) of [Pdmim][BF₄] (1) + H₂O (2) Mixtures at Various Temperatures and Mole Fractions (x₁)

| Mole Fraction (x₁) | T = 298.15 K (mPa·s) | T = 308.15 K (mPa·s) | T = 318.15 K (mPa·s) | T = 328.15 K (mPa·s) | T = 338.15 K (mPa·s) |

| 0.0000 | 0.8903 | 0.7194 | 0.5960 | 0.5042 | 0.4335 |

| 0.0205 | 1.632 | 1.268 | 1.021 | 0.839 | 0.701 |

| 0.0512 | 3.107 | 2.315 | 1.792 | 1.435 | 1.173 |

| 0.1018 | 6.521 | 4.623 | 3.447 | 2.689 | 2.155 |

| 0.2015 | 16.85 | 11.23 | 7.945 | 5.941 | 4.628 |

| 0.4021 | 48.34 | 30.55 | 20.62 | 14.68 | 10.91 |

| 0.6013 | 89.21 | 54.12 | 35.15 | 24.19 | 17.48 |

| 0.8034 | 139.8 | 82.54 | 52.61 | 35.58 | 25.24 |

| 1.0000 | 185.7 | 107.9 | 67.84 | 45.43 | 32.01 |

Data sourced from Li, et al., J. Chem. Eng. Data 2011, 56, 7, 3194–3198.[6]

Experimental Protocols: Ensuring Accuracy and Trustworthiness

The reliability of thermophysical data hinges on the rigor of the experimental methodology. The protocols described herein are standard in the field and incorporate self-validating checks.

Materials and Sample Preparation

The this compound ([Pdmim][BF₄]) should be of high purity (e.g., >97%) and may require drying under vacuum to minimize the content of water and other volatile impurities, as these can significantly affect viscosity.[7][8] Deionized and doubly distilled water should be used for the preparation of the mixtures. The mixtures are prepared by mass using a high-precision analytical balance.

Density Measurement

A vibrating tube densimeter is the instrument of choice for accurate density measurements of ionic liquid mixtures.[2][3][7]

Step-by-Step Protocol:

-

Calibration: The densimeter is calibrated at atmospheric pressure using dry air and pure water at each experimental temperature. This two-point calibration is crucial for ensuring the accuracy of the measurements across the entire density range.

-

Sample Injection: The prepared mixture is carefully injected into the vibrating U-tube, ensuring no air bubbles are present.

-

Temperature Equilibration: The sample is allowed to thermally equilibrate at the target temperature. The stability of the temperature is critical and should be controlled to within ±0.01 K.

-

Measurement: The oscillation period of the U-tube is measured. The density is then calculated from this period using the calibration constants.

-

Replicates: Measurements are repeated to ensure reproducibility.

Viscosity Measurement

For liquids with a wide range of viscosities, such as IL-water mixtures, a rotational rheometer or a capillary viscometer is suitable.[2][3][7]

Step-by-Step Protocol (Rotational Rheometer):

-

Geometry Selection: A cone-plate or parallel-plate geometry is chosen based on the sample volume and expected viscosity.

-

Calibration: The instrument is calibrated using standard viscosity fluids of known values that bracket the expected viscosity range of the samples.

-

Sample Loading: A precise volume of the sample is loaded onto the lower plate, and the geometry is lowered to the correct gap setting.

-

Temperature Control: The sample is maintained at the desired temperature using a Peltier or fluid-based temperature control system.

-

Shear Rate Sweep: The viscosity is measured over a range of shear rates to check for Newtonian behavior. For these mixtures, Newtonian behavior is expected.

-

Data Acquisition: The steady-state viscosity is recorded after the reading stabilizes.

Visualization of Experimental Workflow and Relationships

Diagrams are essential for visualizing the logical flow of the experimental process and the relationships between the key variables.

Caption: Workflow for the determination of density and viscosity of IL-water mixtures.

Caption: Key relationships between variables in the [Pdmim][BF₄]-water system.

Conclusion and Future Outlook

This guide has provided a detailed overview of the density and viscosity of this compound and water mixtures. The presented data and protocols offer a solid foundation for researchers and professionals working with this and similar ionic liquid systems. The strong dependence of viscosity on water content highlights a simple yet powerful method for tuning the properties of these neoteric solvents for specific applications.

Future research should focus on expanding the temperature and pressure ranges of these measurements and exploring the impact of dissolved solutes, such as active pharmaceutical ingredients, on the thermophysical properties of these mixtures. Such studies will further enable the rational design of ionic liquid-based formulations and processes.

References

-

Li, W., et al. (2011). Densities and Viscosities of this compound + H₂O at T = (298.15 to 343.15) K. Journal of Chemical & Engineering Data, 56(7), 3194–3198. [Link]

-

Jacquemin, J., et al. (2006). Density and viscosity of several pure and water-saturated ionic liquids. Green Chemistry, 8(2), 172-180. [Link]

-

Zhang, Y., et al. (2020). Densities and Viscosities of Ionic Liquid with Organic Solvents. Molecules, 25(23), 5562. [Link]

-

Zhang, Y., et al. (2020). Densities and Viscosities of Ionic Liquid with Organic Solvents. ResearchGate. [Link]

-

Request PDF. Viscosity and density of ionic liquids. ResearchGate. [Link]

-

MySkinRecipes. This compound. [Link]

-

Paduszyński, K., & Domańska, U. (2012). New Method for the Estimation of Viscosity of Pure and Mixtures of Ionic Liquids Based on the UNIFAC–VISCO Model. Journal of Chemical & Engineering Data, 57(5), 1533–1545. [Link]

-

Gardas, R. L., & Coutinho, J. A. P. (2009). Ionic conductivities of this compound. ResearchGate. [Link]

-

González, B., et al. (2004). A detailed thermodynamic analysis of [C4mim][BF4] + water as a case study to model ionic liquid aqueous solutions. Green Chemistry, 6(8), 369-381. [Link]

-

Yin, C., et al. (2007). Densities and Viscosities of 1-Butyl-3-methylimidazolium Tetrafluoroborate + H₂O Binary Mixtures from (303.15 to 353.15) K. Journal of Chemical & Engineering Data, 52(4), 1438–1441. [Link]

-

Zaitsau, D. H., et al. (2016). The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process. International Journal of Molecular Sciences, 17(11), 1891. [Link]

-

Xu, G., et al. (2020). Molecular characteristics of [BMIM][BF4] ionic liquids and water mixtures on the Pt surface. ResearchGate. [Link]

-

Yin, C., et al. (2007). Densities and Viscosities of 1-Butyl-3-methylimidazolium Tetrafluoroborate + H₂O Binary Mixtures From (303.15 to 353.15) K. ResearchGate. [Link]

-

Request PDF. Computer Simulation Study of the Mixtures of Room Temperature Ionic Liquid [bmim][BF4] and Water. ResearchGate. [Link]

-

Chemsrc. CAS#:157310-72-0 | this compound. [Link]

-

Jacquemin, J., et al. (2006). Density and viscosity of several pure and water-saturated ionic liquids. Semantic Scholar. [Link]

-

González, B., et al. (2004). A Detailed Thermodynamic Analysis of [C4mim][BF4] + Water as a Case Study to Model Ionic Liquid Aqueous Solutions. ResearchGate. [Link]

-

Mariño, M. M., et al. (2021). Properties and Intermolecular Forces of Ionic Liquid Mixtures: The Archetypical Case of [EMIM][BF4] + [EMIM][EtSO4]. accedaCRIS. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Density and viscosity of several pure and water-saturated ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. [PDF] Density and viscosity of several pure and water-saturated ionic liquids | Semantic Scholar [semanticscholar.org]

The Solubility of 1-Propyl-2,3-dimethylimidazolium Tetrafluoroborate in Organic Solvents: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 1-propyl-2,3-dimethylimidazolium tetrafluoroborate ([PDMIM][BF₄]), an ionic liquid (IL) with significant potential in catalysis, electrochemistry, and as a green solvent.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple tabulation of data. It delves into the physicochemical principles governing the solubility of [PDMIM][BF₄], offers validated experimental protocols for solubility determination, and presents a framework for solvent selection based on theoretical and empirical models. By synthesizing fundamental theory with practical application, this guide aims to empower scientists to make informed decisions in the laboratory and process development.

Introduction: Understanding the Solvent Power of an Ionic Liquid

This compound is a salt that is liquid at or near room temperature. Its structure, comprising a bulky, asymmetric organic cation and an inorganic anion, imparts a unique set of properties, including low volatility, high thermal stability, and a tunable solvation environment.[3] The solubility of any solute is dictated by the Gibbs free energy of mixing, which is in turn governed by the enthalpy and entropy of the process. For ionic liquids, the key interactions include electrostatic (Coulombic), van der Waals, hydrogen bonding, and solvophobic effects.

The structure of [PDMIM][BF₄] features a propyl group at the 1-position and methyl groups at the 2- and 3-positions of the imidazolium ring, paired with a tetrafluoroborate anion.[3] This specific combination results in a moderately polar, hydrophobic ionic liquid.[3] Understanding its interaction with different solvent classes is paramount for its effective application. This guide will explore both qualitative and quantitative aspects of its solubility, grounded in established thermodynamic principles.

Theoretical Framework for Solubility Prediction

Before embarking on extensive experimental screening, theoretical models can provide invaluable predictive insights into the solubility of [PDMIM][BF₄] in various organic solvents. These models help rationalize experimental outcomes and guide the selection of appropriate solvent systems, aligning with the principles of efficient, knowledge-driven research.

"Like Dissolves Like": A First Approximation

The age-old axiom "like dissolves like" serves as a fundamental starting point. It suggests that substances with similar intermolecular forces are more likely to be miscible.[4] Based on its structure, [PDMIM][BF₄] can be characterized by:

-

Ionic/Polar Nature: Due to the charged imidazolium cation and tetrafluoroborate anion.

-

Hydrogen Bonding Capability: The acidic protons on the imidazolium ring (especially at the C2 position, though substituted here with a methyl group) can act as hydrogen bond donors, while the fluorine atoms of the tetrafluoroborate anion are hydrogen bond acceptors.

-

Dispersive Forces: Arising from the alkyl chains (propyl and methyl groups).

This multifaceted nature allows it to interact with a range of solvents, but its solubility will be highest in solvents that can effectively solvate both the cation and the anion.

Hansen Solubility Parameters (HSPs)